molecular formula C10H19NO4S B1622266 Ammonium (1S)-[7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulphonate CAS No. 14888-09-6

Ammonium (1S)-[7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulphonate

Cat. No.: B1622266
CAS No.: 14888-09-6
M. Wt: 249.33 g/mol
InChI Key: JTMZBRWRXFAITF-YZUKSGEXSA-N
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Description

Ammonium (1S)-[7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulphonate is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of a dimethyl-substituted bicycloheptane ring system with a methanesulphonate group. It is often used in various chemical and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium (1S)-[7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulphonate typically involves the following steps:

    Formation of the Bicyclic Ring System: The initial step involves the formation of the bicyclic ring system through a Diels-Alder reaction between a suitable diene and a dienophile.

    Introduction of the Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using appropriate alkylating agents under controlled conditions.

    Oxidation to Form the Ketone: The bicyclic compound is then oxidized to introduce the ketone functionality at the desired position.

    Sulphonation: The final step involves the sulphonation of the methylene group to form the methanesulphonate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ammonium (1S)-[7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methanesulphonate group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ammonium (1S)-[7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ammonium (1S)-[7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulphonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonic acid
  • (7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonyl fluoride
  • (7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide

Uniqueness

Ammonium (1S)-[7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulphonate is unique due to its ammonium salt form, which can influence its solubility, reactivity, and interaction with other molecules. This distinguishes it from other similar compounds that may not have the ammonium group, leading to different chemical and physical properties.

Properties

CAS No.

14888-09-6

Molecular Formula

C10H19NO4S

Molecular Weight

249.33 g/mol

IUPAC Name

azanium;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate

InChI

InChI=1S/C10H16O4S.H3N/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;/h7H,3-6H2,1-2H3,(H,12,13,14);1H3/t7-,10-;/m1./s1

InChI Key

JTMZBRWRXFAITF-YZUKSGEXSA-N

Isomeric SMILES

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)[O-])C.[NH4+]

SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.[NH4+]

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.[NH4+]

83846-91-7
82509-30-6
14888-09-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ammonium (1S)-[7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulphonate
Reactant of Route 2
Ammonium (1S)-[7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulphonate
Reactant of Route 3
Ammonium (1S)-[7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulphonate
Reactant of Route 4
Ammonium (1S)-[7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulphonate
Reactant of Route 5
Ammonium (1S)-[7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulphonate
Reactant of Route 6
Reactant of Route 6
Ammonium (1S)-[7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulphonate

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